Cas no 93074-02-3 (5-Ketomilbemycin D 5-Oxime)

5-Ketomilbemycin D 5-Oxime Chemical and Physical Properties
Names and Identifiers
-
- Milbemycin Impurity 1
- Milbemycin Impurity 2
- Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-5-(hydroxyimino)-25-(1-methylethyl)-, (6R,25R)- (9CI)
- 5-Ketomilbemycin D 5-Oxime
-
- Inchi: 1S/C33H47NO7/c1-19(2)29-22(5)12-13-32(41-29)17-26-16-25(40-32)11-10-21(4)14-20(3)8-7-9-24-18-38-30-28(34-37)23(6)15-27(31(35)39-26)33(24,30)36/h7-10,15,19-20,22,25-27,29-30,36-37H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+,34-28+/t20-,22-,25+,26-,27-,29+,30+,32+,33+/m0/s1
- InChI Key: DXURXTOWLSHVBO-UYPGXMCOSA-N
- SMILES: C([C@@H]1[C@H](CC[C@@]2(O[C@]3([H])CC=C(C[C@H](C=CC=C4CO[C@]5([H])/C(=N/O)/C(C)=C[C@]([H])([C@@]54O)C(=O)O[C@@]([H])(C3)C2)C)C)O1)C)(C)C |c:16,t:10,14,&1:1,2,5,7,13,20,28,30,35|
5-Ketomilbemycin D 5-Oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K425100-1mg |
5-Ketomilbemycin D 5-Oxime |
93074-02-3 | 1mg |
$1728.00 | 2023-05-18 | ||
TRC | K425100-.5mg |
5-Ketomilbemycin D 5-Oxime |
93074-02-3 | 5mg |
$907.00 | 2023-05-18 | ||
TRC | K425100-0.5mg |
5-Ketomilbemycin D 5-Oxime |
93074-02-3 | 0.5mg |
$ 750.00 | 2022-06-02 | ||
TRC | K425100-5mg |
5-Ketomilbemycin D 5-Oxime |
93074-02-3 | 5mg |
$ 11200.00 | 2023-09-07 |
5-Ketomilbemycin D 5-Oxime Related Literature
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 5-Ketomilbemycin D 5-Oxime
Exploring the Properties and Applications of CAS No. 93074-02-3: 5-Ketomilbemycin D 5-Oxime
The compound with CAS No. 93074-02-3, known as 5-Ketomilbemycin D 5-Oxime, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the family of macrolide antibiotics, which are widely used in treating bacterial infections. The long-chain macrolide structure of 5-Ketomilbemycin D 5-Oxime is characterized by a large lactone ring, which is a hallmark of macrolides, along with additional functional groups that enhance its biological activity.
Recent studies have highlighted the importance of functional group modifications in antibiotics like 5-Ketomilbemycin D 5-Oxime. The presence of a ketone group at position 5 and an oxime group at position 6 has been shown to significantly influence its antimicrobial activity and pharmacokinetic properties. Researchers have found that these modifications can improve the compound's ability to penetrate bacterial cell membranes, thereby enhancing its efficacy against resistant strains of bacteria.
The synthesis of 5-Ketomilbemycin D 5-Oxime involves a series of intricate organic reactions, including oxidation and condensation steps. Scientists have developed novel methodologies to optimize the synthesis process, ensuring higher yields and better purity. These advancements have made it possible to scale up production for preclinical and clinical studies, paving the way for potential commercialization.
In terms of biological activity, 5-Ketomilbemycin D 5-Oxime has demonstrated potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). Its ability to inhibit bacterial protein synthesis by binding to the ribosome makes it a promising candidate for treating infections caused by multidrug-resistant pathogens. Recent research has also explored its potential as a combination therapy agent, where it could be used alongside other antibiotics to enhance efficacy and reduce resistance development.
The pharmacokinetic profile of 5-Ketomilbemycin D 5-Oxime is another area of active research. Studies have shown that its oxime group plays a critical role in improving bioavailability and reducing systemic toxicity. This makes it an attractive option for oral or parenteral administration, depending on the specific clinical application.
Looking ahead, the development of CAS No. 93074-02-3 into a clinically viable drug requires further investigation into its safety profile and long-term effects. Preclinical studies are currently underway to assess its toxicity in animal models, with encouraging results suggesting minimal adverse effects at therapeutic doses.
In conclusion, CAS No. 93074-02-3: 5-Ketomilbemycin D 5-Oxime represents a significant advancement in antibiotic research, offering new possibilities for combating antibiotic resistance. With ongoing research focusing on optimizing its synthesis, understanding its mechanism of action, and evaluating its clinical potential, this compound holds great promise for future therapeutic applications.
93074-02-3 (5-Ketomilbemycin D 5-Oxime) Related Products
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)




